1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H9ClN2O It is a derivative of benzonitrile and contains functional groups such as an amino group, a cyano group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-cyanobenzaldehyde with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction can yield primary amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-cyanophenyl)-3-chloropropan-1-one: Similar structure but with a different position of the carbonyl group.
3-Amino-4-cyanophenylboronic acid: Contains a boronic acid group instead of the chloropropanone moiety.
3-Amino-4-cyanothiophene derivatives: Thiophene ring instead of the benzene ring.
Uniqueness
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a cyano group on the aromatic ring, along with the chloropropanone moiety, allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-amino-4-(3-chloro-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-5-9(14)3-7-1-2-8(6-12)10(13)4-7/h1-2,4H,3,5,13H2 |
InChI Key |
GBCHQMMEGTXETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.